
2-Chloro-3-cyano-6-methylisonicotinicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-cyano-6-methylisonicotinicacid is a derivative of isonicotinic acid, characterized by the presence of a chlorine atom at the second position, a cyano group at the third position, and a methyl group at the sixth position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-cyano-6-methylisonicotinicacid typically involves multi-step organic reactions. One common method includes the chlorination of 3-cyano-6-methylisonicotinic acid using thionyl chloride or phosphorus pentachloride under reflux conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Chloro-3-cyano-6-methylisonicotinicacid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products
Substitution: Formation of 2-amino-3-cyano-6-methylisonicotinic acid.
Reduction: Formation of 2-chloro-3-amino-6-methylisonicotinic acid.
Oxidation: Formation of 2-chloro-3-cyano-6-carboxyisonicotinic acid.
科学研究应用
2-Chloro-3-cyano-6-methylisonicotinicacid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and cancer.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of 2-Chloro-3-cyano-6-methylisonicotinicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and cyano groups enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways. For instance, in medicinal chemistry, it may inhibit bacterial enzymes, thereby exerting antibacterial effects.
相似化合物的比较
Similar Compounds
- 2-Chloro-3-cyanoisonicotinic acid
- 3-Cyano-6-methylisonicotinic acid
- 2-Chloro-6-methylisonicotinic acid
Uniqueness
2-Chloro-3-cyano-6-methylisonicotinicacid is unique due to the combined presence of chlorine, cyano, and methyl groups on the pyridine ring. This unique substitution pattern enhances its chemical reactivity and binding affinity, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C8H5ClN2O2 |
|---|---|
分子量 |
196.59 g/mol |
IUPAC 名称 |
2-chloro-3-cyano-6-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H5ClN2O2/c1-4-2-5(8(12)13)6(3-10)7(9)11-4/h2H,1H3,(H,12,13) |
InChI 键 |
PGMYOKRRXJGFAK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=N1)Cl)C#N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-8-nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepine](/img/structure/B13130167.png)
![3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile](/img/structure/B13130169.png)
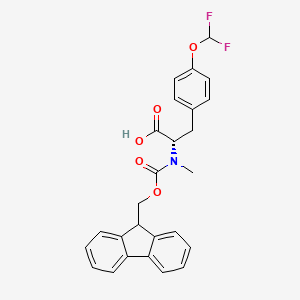
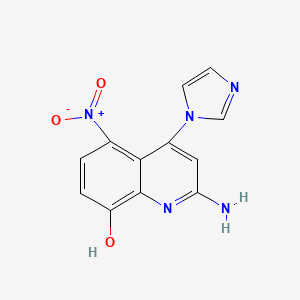


![3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13130190.png)
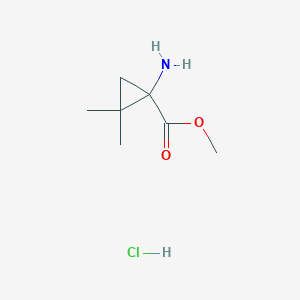
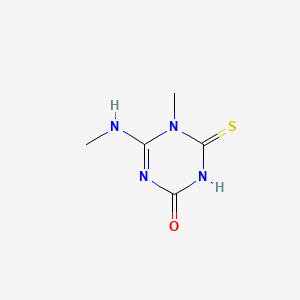
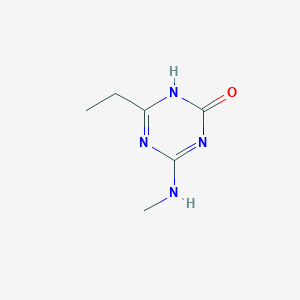

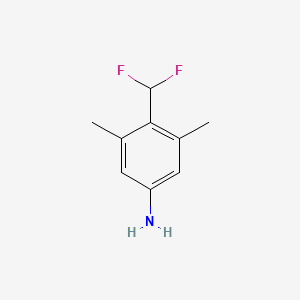

![N-[4,6-Bis(4-nitroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13130236.png)
